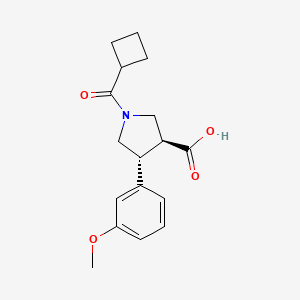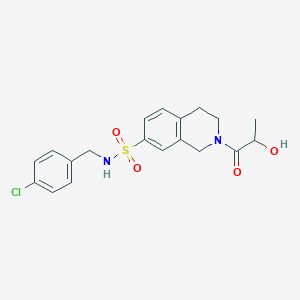![molecular formula C16H24N2O2S B5572138 [(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)
[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol" often involves multi-step synthetic routes, starting from simpler building blocks. For instance, compounds with piperidine and pyrrolidine units can be synthesized through three-component reactions involving malononitrile, an aldehyde, and piperidine, indicating the potential synthetic pathways for the target molecule (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using advanced spectroscopic techniques, including 1H NMR, MS, and X-ray single crystal diffraction. The crystallographic analysis can reveal the spatial arrangement of the atoms, the conformation of the rings (such as chair or envelope for piperidine and pyrrolidine rings), and the overall stereochemistry of the molecule (S. B. Benakaprasad et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical behavior of "[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol" would be influenced by its functional groups. Piperidine and pyrrolidine units, for instance, can undergo various reactions, including N-alkylation, cyclopalladation, and participation in multi-component synthesis processes. The specific reactivity patterns would depend on the steric and electronic environment provided by the thiophene and other substituents in the molecule (Y. Nojima et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of this compound would be significantly influenced by its molecular structure. The presence of polar functional groups and the molecule's overall polarity can affect its interactions with solvents and its phase behavior. The crystal packing and hydrogen bonding patterns, as revealed by X-ray crystallography, provide insights into the solid-state properties of the compound (N. H. Murray et al., 2014).
Aplicaciones Científicas De Investigación
Cyclization and Synthetic Applications
- The compound has been involved in cyclization reactions, specifically in the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, leading to the formation of tetrahydropyridines with potential pharmacophore scaffold applications. This demonstrates its utility in the construction of complex chemical structures with pharmacological relevance (Matouš et al., 2020).
Synthesis of Piperidine Derivatives
- The compound has been used in the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrating its role in the formation of complex organic compounds. This illustrates its importance in the field of organic chemistry for synthesizing new molecular entities (Wu Feng, 2011).
Structural Studies and Conformational Analysis
- The compound has been a subject in structural and conformational studies, such as in the separation and hydrogenation of enantiomers, helping to establish the absolute configuration of pyrrolopiperidine fragments. This is vital for understanding the stereochemistry of complex molecules (Huichun Zhu et al., 2009).
Catalytic Applications
- The compound has been utilized in catalytic reactions, such as in the synthesis of fulvenes through pyrrolidine-catalyzed condensation. This underscores its role as a catalyst or a part of the catalytic system in organic reactions (N. Coşkun & I. Erden, 2011).
Medicinal Chemistry
- The synthesis and study of related compounds, such as 3-piperidine(methan)amines, have been conducted for their potential as Substance P antagonists. This highlights its importance in medicinal chemistry for developing new therapeutic agents (N. Knoops et al., 1997).
Photocatalytic Activities
- The compound has been studied in the context of photocatalytic activities, such as in the synthesis of 3d element complexes with ligands derived from similar structures. This is crucial for understanding its application in photocatalysis and energy conversion processes (C. Bachmann et al., 2013).
Propiedades
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-12-14-11-18(16(20)15-5-4-8-21-15)10-13(14)9-17-6-2-1-3-7-17/h4-5,8,13-14,19H,1-3,6-7,9-12H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTRAHYMPTWMQW-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CN(CC2CO)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)


![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)


![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)